2-[4-amino-5-(N-(1,3-thiazol-2-yl)carbamoyl)(1,3-thiazol-2-ylthio)]-N-[4-(dime thylamino)phenyl]acetamide
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Overview
Description
4-AMINO-2-[({[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, and they are integral to many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-[({[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process often includes purification steps such as recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
4-AMINO-2-[({[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino phenyl group but differs in its overall structure and properties.
2-Methoxyphenyl isocyanate: Another compound with a similar functional group but different reactivity and applications.
Uniqueness
What sets 4-AMINO-2-[({[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)-1,3-THIAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups and the thiazole ring, which confer distinct biological and chemical properties .
Properties
Molecular Formula |
C17H18N6O2S3 |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4-amino-2-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H18N6O2S3/c1-23(2)11-5-3-10(4-6-11)20-12(24)9-27-17-21-14(18)13(28-17)15(25)22-16-19-7-8-26-16/h3-8H,9,18H2,1-2H3,(H,20,24)(H,19,22,25) |
InChI Key |
ARYIAHCSRPMUPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(S2)C(=O)NC3=NC=CS3)N |
Origin of Product |
United States |
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